molecular formula C13H10BrFN2O5S2 B13936676 4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide

4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide

Katalognummer: B13936676
Molekulargewicht: 437.3 g/mol
InChI-Schlüssel: MQSFRZDZLXMIBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide is a complex organic compound with the molecular formula C13H10BrFN2O5S2 This compound is characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of aniline derivatives, followed by sulfonylation and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and amide groups play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-fluoroaniline: Shares the bromine and fluorine substituents but lacks the sulfonyl and amide groups.

    4-Bromo-2-fluorobiphenyl: Contains similar halogen substituents but has a different core structure.

    4-Bromo-2-fluorobenzamide: Similar in structure but lacks the sulfonyl group

Uniqueness

4-Bromo-2-fluoro-n-(2-sulfamoylphenyl)sulfonyl-benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H10BrFN2O5S2

Molekulargewicht

437.3 g/mol

IUPAC-Name

4-bromo-2-fluoro-N-(2-sulfamoylphenyl)sulfonylbenzamide

InChI

InChI=1S/C13H10BrFN2O5S2/c14-8-5-6-9(10(15)7-8)13(18)17-24(21,22)12-4-2-1-3-11(12)23(16,19)20/h1-7H,(H,17,18)(H2,16,19,20)

InChI-Schlüssel

MQSFRZDZLXMIBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.